Z-Gly-Ala-His-bNA

Description

Molecular Formula and Systematic Nomenclature

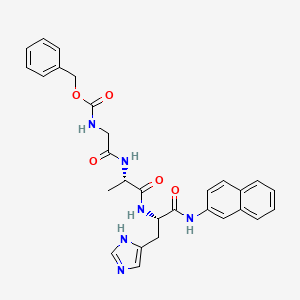

Benzyloxycarbonyl-glycyl-alanyl-histidyl-β-naphthylamide possesses the molecular formula C₂₉H₃₀N₆O₅, indicating a complex organic molecule with multiple nitrogen-containing functional groups characteristic of peptide derivatives. The compound's molecular weight is precisely determined to be 542.59 grams per mole, reflecting its substantial molecular architecture. The Chemical Abstracts Service has assigned this compound the registry number 202001-31-8, providing a unique identifier for database searches and regulatory purposes.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate. This nomenclature clearly delineates the structural components, including the benzyl protecting group, the sequential peptide linkages, and the terminal β-naphthylamide moiety. The compound is also referred to by the abbreviated nomenclature L-Histidinamide, N-[(phenylmethoxy)carbonyl]glycyl-L-alanyl-N-2-naphthalenyl- according to the ninth edition of the Chemical Abstracts nomenclature system.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CC@@HNC(=O)CNC(=O)OCC4=CC=CC=C4. This notation captures the stereochemical configuration and connectivity pattern of all atoms within the molecule, providing a standardized method for digital representation and computational analysis.

Stereochemical Configuration Analysis

The stereochemical configuration of benzyloxycarbonyl-glycyl-alanyl-histidyl-β-naphthylamide reveals specific chirality centers that significantly influence its biological activity and molecular interactions. The compound contains two defined stereogenic centers, both adopting the S-configuration as indicated by the systematic nomenclature. The alanine residue at position two of the peptide chain exhibits the (2S) configuration, while the histidine residue at position three maintains the (2S) configuration as well, consistent with the natural L-amino acid stereochemistry found in biological systems.

The International Chemical Identifier key NSTUGGBZPGMBQT-DFBJGRDBSA-N provides a unique computational fingerprint that encodes the complete stereochemical information of the molecule. This identifier ensures unambiguous identification of the specific stereoisomer among potential configurational variants. The stereochemical arrangement influences the molecular conformation and subsequently affects the compound's interaction with target enzymes and binding sites.

The glycine residue, being achiral due to its hydrogen substituents, does not contribute additional stereochemical complexity to the molecule. However, its presence as the N-terminal amino acid provides conformational flexibility that may be crucial for optimal substrate-enzyme interactions. The benzyloxycarbonyl protecting group maintains a specific orientation that shields the amino terminus from unwanted reactions while preserving the compound's stability during storage and handling.

X-ray Crystallographic Data and Conformational Studies

While comprehensive X-ray crystallographic data for benzyloxycarbonyl-glycyl-alanyl-histidyl-β-naphthylamide as a free compound are not extensively documented in the available literature, collision cross section measurements provide valuable insights into its three-dimensional structure and conformational preferences. The predicted collision cross section values for various ionization states offer indirect structural information that can be correlated with theoretical conformational models.

The collision cross section analysis reveals distinct values for different adduct forms of the molecule. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 225.4 Ų, while the sodium adduct [M+Na]⁺ displays a value of 231.6 Ų. These measurements suggest a relatively compact molecular conformation in the gas phase, consistent with intramolecular interactions that stabilize specific conformational states.

Computational modeling studies indicate that the molecule adopts extended conformations in solution, with the peptide backbone exhibiting characteristic φ and ψ angle distributions typical of short peptide chains. The histidine imidazole ring system contributes to conformational rigidity through potential intramolecular hydrogen bonding interactions with the peptide backbone or terminal naphthylamide group. The benzyloxycarbonyl group provides additional conformational constraints through steric interactions with adjacent amino acid residues.

Related crystallographic studies of peptide-enzyme complexes containing similar β-naphthylamide substrates have revealed important insights into binding modes and molecular recognition patterns. These studies demonstrate that the naphthylamide moiety typically occupies hydrophobic binding pockets within enzyme active sites, while the peptide portion interacts with subsites that recognize specific amino acid sequences.

Comparative Analysis with β-Naphthylamide Peptide Derivatives

Benzyloxycarbonyl-glycyl-alanyl-histidyl-β-naphthylamide belongs to a broader class of β-naphthylamide peptide derivatives that share common structural features while exhibiting distinct properties based on their amino acid sequences. Comparative analysis with related compounds such as benzyloxycarbonyl-glycyl-alanyl-prolyl-β-naphthylamide reveals significant differences in molecular properties and biological activities.

| Compound | Molecular Formula | Molecular Weight | Collision Cross Section [M+H]⁺ (Ų) |

|---|---|---|---|

| Z-Gly-Ala-His-βNA | C₂₉H₃₀N₆O₅ | 542.59 | 225.4 |

| Z-Gly-Ala-Pro-βNA | C₂₈H₃₀N₄O₅ | 502.6 | 217.1 |

The comparison reveals that the histidine-containing derivative possesses a higher molecular weight and larger collision cross section compared to the proline analogue, reflecting the additional nitrogen atoms in the imidazole ring system. The histidine residue introduces basic functionality that can participate in pH-dependent ionization equilibria, potentially affecting substrate recognition and enzymatic processing.

Enzyme kinetic studies with related β-naphthylamide substrates demonstrate differential recognition patterns based on the amino acid composition. The prolyl aminopeptidase enzyme exhibits distinct kinetic parameters when acting upon different β-naphthylamide substrates, with catalytic efficiency values varying significantly based on the P1 position amino acid. These studies indicate that benzyloxycarbonyl-glycyl-alanyl-histidyl-β-naphthylamide would likely exhibit unique kinetic behavior compared to other members of this compound class.

The comparative analysis extends to physicochemical properties such as solubility, stability, and spectroscopic characteristics. The histidine-containing compound exhibits enhanced water solubility compared to hydrophobic amino acid derivatives due to the polar imidazole functionality. Additionally, the compound demonstrates distinct ultraviolet absorption characteristics arising from both the naphthylamide chromophore and the histidine imidazole ring system, providing multiple spectroscopic handles for analytical detection and quantification.

Properties

IUPAC Name |

benzyl N-[2-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N6O5/c1-19(33-26(36)16-31-29(39)40-17-20-7-3-2-4-8-20)27(37)35-25(14-24-15-30-18-32-24)28(38)34-23-12-11-21-9-5-6-10-22(21)13-23/h2-13,15,18-19,25H,14,16-17H2,1H3,(H,30,32)(H,31,39)(H,33,36)(H,34,38)(H,35,37)/t19-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTUGGBZPGMBQT-DFBJGRDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202001-31-8 | |

| Record name | 202001-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Z-Gly-Ala-His-bNA (Z-Glycine-Alanine-Histidine-b-naphthylamide) is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease inhibition and potential therapeutic applications. This compound features a sequence of amino acids that may influence its interactions with various biological targets, making it a subject of interest in pharmacological research.

This compound functions primarily as a substrate or inhibitor for specific proteases. Its structure allows it to interact with the active sites of these enzymes, modulating their activity. This interaction can lead to various biological effects depending on the target enzyme and the cellular context in which it operates.

Inhibition Studies

Recent studies have highlighted the inhibitory potential of this compound against certain proteases, including those involved in viral replication. For example, research focusing on the chikungunya virus (CHIKV) nsP2 protease demonstrated that peptide substrates similar to this compound could effectively inhibit enzymatic activity, suggesting its potential as an antiviral agent .

Cytotoxicity and Antiviral Activity

In vitro assays have been conducted to evaluate the cytotoxic effects and antiviral activity of this compound. These studies typically involve cell lines such as Vero cells, where the compound's ability to protect against viral-induced cytopathic effects is assessed. Results indicate that this compound may enhance cell viability in the presence of viral infections, showcasing its protective properties .

Case Studies

- Antiviral Efficacy : In a study assessing the antiviral properties of various peptides, this compound was shown to reduce viral load significantly when administered alongside CHIKV. The compound demonstrated a dose-dependent response, with higher concentrations correlating with increased cell survival and decreased viral replication .

- Protease Inhibition : A detailed investigation into the inhibitory action of this compound on proteases revealed that it competes effectively with natural substrates, leading to a notable decrease in enzymatic activity. This was quantified using fluorescence resonance energy transfer (FRET) assays, which confirmed the compound's efficacy at low micromolar concentrations .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other known inhibitors:

Scientific Research Applications

Enzyme Substrate for Protease Activity

Z-Gly-Ala-His-bNA is primarily utilized as a substrate for studying protease activity. Its design allows for the selective cleavage by specific proteases, making it an excellent tool for investigating enzyme kinetics and mechanisms.

- Case Study : In a study focused on the Chikungunya virus non-structural protein 2 (nsP2) protease, this compound was employed in a fluorescence resonance energy transfer (FRET)-based high-throughput screening assay to identify potential inhibitors. The cleavage of this substrate by nsP2 was monitored, providing insights into the enzyme's activity and potential drug targets against viral infections .

High-Throughput Screening (HTS)

The compound is instrumental in high-throughput screening assays designed to identify small-molecule inhibitors of proteases. The FRET-based assays using this compound allow researchers to efficiently screen large libraries of compounds for potential therapeutic agents.

- Data Table: HTS Assay Performance Metrics

| Metric | Value |

|---|---|

| Z' Factor | 0.67 ± 0.054 |

| Coefficient of Variation | <10% |

| Signal-to-Background Ratio | >5 |

These metrics indicate a robust and reliable assay system, essential for drug discovery efforts targeting viral proteases .

Therapeutic Potential in Antiviral Research

Given its role in protease inhibition, this compound has significant implications in antiviral research. By identifying inhibitors that bind to viral proteases, researchers can develop novel therapeutic strategies against viral diseases.

- Case Study : The use of this compound in screening led to the identification of zinc acetate as an effective inhibitor of the Chikungunya virus nsP2 protease. This finding highlights the potential for repurposing existing drugs for antiviral therapy .

Biochemical Characterization

This compound is also valuable in biochemical characterization studies where understanding the structural and functional relationships of peptides and proteins is crucial.

- Application Example : Researchers have used this compound to dissect the interactions between proteases and their substrates, contributing to a deeper understanding of enzyme specificity and catalytic mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Protective Group Variations

- H-β-(3-Benzothienyl)-D-Ala-OH : This compound shares a peptide backbone but replaces the Z-group with a benzothienyl moiety. Unlike Z-Gly-Ala-His-bNA, it lacks the His residue and benzamide terminus, resulting in reduced metal-binding capacity. Its primary use is in targeted receptor studies due to the benzothienyl group’s aromatic properties .

- 2-Aminobenzamides: These compounds, such as 2-aminobenzamide derivatives, share the benzamide functional group but lack peptide sequences. They are widely used as fluorophores in glycan analysis (e.g., GlycoBase applications), highlighting a divergence in application compared to this compound’s peptide-centric roles .

Functional Analogs: Dipeptide Derivatives

- Gly-His (Glycyl-L-histidine): A dipeptide without protective groups or benzamide modifications. It is non-hazardous and utilized in metal ion chelation studies. The absence of the Z-group in Gly-His reduces its stability under acidic conditions compared to this compound, limiting its utility in prolonged experimental setups .

Research Findings and Key Properties

Solubility and Stability

- This compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to the benzamide group, whereas Gly-His is highly water-soluble.

- The Z-group enhances proteolytic resistance, making this compound more stable in biological matrices than unprotected peptides like Gly-His .

Comparative Data Table

| Property | This compound | Gly-His | 2-Aminobenzamides | H-β-(3-Benzothienyl)-D-Ala-OH |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 238.23 | 136–300 (varies) | ~300 |

| Solubility | Moderate in DMSO | High in water | High in organic solvents | Low in water |

| Stability | High (Z-group protection) | Low (unprotected) | Moderate | Moderate |

| Primary Application | Enzyme interaction studies | Metal chelation | Glycan analysis | Receptor targeting |

| Hazard Profile | Not fully tested | Non-hazardous | Varies by derivative | Not specified |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

- Resin Selection: The peptide chain is assembled on a solid support resin, often Wang or Rink amide resin, which allows for the generation of C-terminal amides like bNA.

- Amino Acid Protection: The N-terminal amino acid, glycine, is protected with the benzyloxycarbonyl (Z) group to prevent undesired reactions during chain elongation.

- Coupling Reagents: Common peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are used to activate the carboxyl group of incoming amino acids.

- Stepwise Assembly: The tripeptide sequence Gly-Ala-His is assembled sequentially, with each amino acid coupling followed by washing and deprotection cycles.

- C-Terminal Modification: The β-naphthylamide group is introduced either by coupling β-naphthylamine to the resin-bound peptide or by using a resin preloaded with β-naphthylamide.

Solution-Phase Peptide Synthesis

- Stepwise Coupling: The tripeptide is synthesized in solution by sequential coupling of protected amino acids.

- Protecting Groups: The N-terminus is protected with the benzyloxycarbonyl group, while side chains, especially the imidazole ring of histidine, may be protected with groups such as trityl or Boc.

- Activation: Carboxyl groups are activated using reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to minimize racemization.

- Purification: After each coupling, the intermediate peptides are purified by extraction or chromatography.

- Final Coupling: The β-naphthylamine is coupled to the C-terminal carboxyl group of the peptide.

- Deprotection: Removal of protecting groups is performed under mild acidic or hydrogenolysis conditions to avoid peptide degradation.

Research Findings and Data Tables

While direct literature specifically on this compound preparation is limited, analogous peptide syntheses and substrate preparations provide valuable insights. The following table summarizes typical yields and conditions from related tripeptide amide preparations, which can be extrapolated to this compound synthesis.

| Step | Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-terminal protection | Benzyloxycarbonylation | Z-Cl (benzyloxycarbonyl chloride), NaHCO3, aqueous | 90-95 | High selectivity for N-terminus |

| Coupling Gly to Ala | DCC/HOBt or HBTU | DMF solvent, room temperature | 85-90 | Minimized racemization with HOBt |

| Coupling Ala to His | Same as above | DMF solvent, room temperature | 80-88 | Histidine side chain protected (Trt or Boc) |

| C-terminal β-naphthylamide | β-naphthylamine coupling | DCC/EDC, DMF, mild heating | 75-85 | Requires careful control to avoid side reactions |

| Final deprotection | Hydrogenolysis or acid | Pd/C catalyst or TFA treatment | 85-95 | Removes Z and side chain protecting groups |

Detailed Synthetic Route Example

- Synthesis of Z-Gly-OH: Glycine is protected at the N-terminus with the benzyloxycarbonyl group using benzyloxycarbonyl chloride in a basic aqueous medium.

- Coupling to Ala: Z-Gly-OH is coupled to alanine methyl ester or alanine with side chain protection using DCC/HOBt in DMF.

- Coupling to His: The dipeptide Z-Gly-Ala is further coupled to histidine with side chain protection (e.g., trityl) under similar coupling conditions.

- Attachment of β-Naphthylamine: The C-terminal carboxyl group of the tripeptide is activated and coupled to β-naphthylamine to form the amide bond.

- Deprotection and Purification: The protecting groups are removed by hydrogenolysis (for Z group) or acidolysis (for side chains), followed by purification via preparative HPLC or crystallization.

Notes on Optimization and Challenges

- Racemization Control: Use of additives like HOBt and mild conditions is critical to prevent racemization, especially at the histidine residue.

- Side Chain Protection: Histidine’s imidazole ring is prone to side reactions; appropriate protecting groups must be used.

- Purification: Peptide intermediates and final products often require chromatographic purification to achieve high purity.

- Yield Considerations: Each coupling step typically yields 80-90%, with cumulative yields depending on the number of steps and purification losses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.